
(R)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole
Übersicht
Beschreibung
®-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a benzyl group, a bromopyridinyl group, and a dihydrooxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a bromopyridine derivative with a benzyl-substituted oxazoline precursor. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridinyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxazole derivative, while substitution reactions can introduce various functional groups at the bromopyridinyl position .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₃BrN₂O
- Molecular Weight : 317.18 g/mol
- CAS Number : 1260811-90-2
The compound features a dihydrooxazole ring and a bromopyridine moiety, which contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazoles, including (R)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole, exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study on thiazole derivatives demonstrated promising results against various bacterial strains, suggesting that oxazole derivatives may share similar efficacy .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structures have been tested against various cancer cell lines, including breast cancer cells (MCF7), demonstrating their potential as anticancer agents . The mechanism often involves disrupting cellular processes critical for cancer cell survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar heterocyclic frameworks have been reported to reduce inflammation in various models, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of oxazole derivatives, researchers synthesized a series of compounds and tested them against MCF7 breast cancer cells. The findings revealed that specific substitutions on the oxazole ring enhanced cytotoxicity and apoptosis induction .
Wirkmechanismus
The mechanism of action of ®-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial proteins to exert antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoro-3-nitropropan-2-ol
- ®-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
Uniqueness
®-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a benzyl group, a bromopyridinyl group, and a dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biologische Aktivität
(R)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole is a compound with significant potential in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article explores its biological activities, including antimicrobial properties, cytotoxic effects on cancer cells, and structure-activity relationships (SARs).
- CAS Number : 2757083-32-0
- Molecular Formula : C15H13BrN2O
- Molecular Weight : 317.18 g/mol
- Purity : Typically ≥ 97% .
Antifungal Activity
Recent studies have shown that derivatives of the dihydrooxazole class exhibit broad-spectrum antifungal properties. For example, compounds similar to this compound have demonstrated effectiveness against various fungal pathogens:
Compound | Fungal Pathogen | MIC (μg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 - 0.5 |
A31 | Cryptococcus neoformans | 0.25 - 2 |
A33 | Aspergillus fumigatus | 0.25 - 2 |
These compounds exhibited high metabolic stability and low inhibitory effects on cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile for further development .
Anticancer Activity
The cytotoxic effects of this compound derivatives have also been evaluated against several cancer cell lines. Research indicates that these compounds can selectively target cancer cells while sparing normal cells:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
A549 (lung cancer) | 8.3 |
HepG2 (liver cancer) | 12.1 |
The structure–activity relationship studies reveal that specific substitutions on the oxazole ring significantly influence the cytotoxicity and selectivity of these compounds .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Benzyl Group : Electron-donating groups enhance activity against certain cancer types.
- Pyridine Ring Modifications : Alterations in the bromine position can affect both antifungal and anticancer efficacy.
- Oxazole Ring Variations : Different substituents on the oxazole ring can lead to variations in potency and selectivity.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Antifungal Efficacy : A study demonstrated that a derivative with a similar structure to this compound showed significant antifungal activity against resistant strains of Candida.
- Cytotoxicity in Cancer Treatment : Clinical trials involving benzoxazole derivatives indicated promising results in reducing tumor size in patients with breast and lung cancers.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing (R)-4-benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?
Answer:
The synthesis typically involves enantioselective cyclization or chiral auxiliary approaches. For example:
- Chiral resolution : Use (R)-configured precursors (e.g., (R)-benzylamine derivatives) to ensure stereochemical fidelity during oxazoline ring formation .
- Chromatographic purification : Silica gel chromatography with 40% ethyl acetate/hexane yields >90% purity, as demonstrated in analogous dihydrooxazole syntheses .
- Enantiomeric enrichment : ADH (asymmetric dynamic resolution) columns with 99:1 hexane/isopropanol can achieve >99% enantiomeric excess (ee) .
Q. Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- FT-IR : Key absorption bands include ν(C=N) at ~1658 cm⁻¹ and ν(C-O) at ~1168 cm⁻¹, confirming oxazoline ring integrity .
- Optical rotation : Measure [α]²⁰D in CHCl₃; values like −56.30° (c = 1) validate chirality .
- HRMS : Use ESI-TOF for exact mass verification (e.g., [M + Na]+ matches calculated values within 0.0003 Da) .
Q. Advanced: How does the 5-bromopyridinyl substituent influence reactivity in cross-coupling reactions?
Answer:
The bromine atom at the 5-position of the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl halide activation, with yields >75% in model reactions .
- Steric effects : The benzyl group at the 4-position may hinder coupling; optimize reaction temperature (80–100°C) and ligand ratios .
- Contradiction note : Lower yields (<50%) reported with bulky substrates suggest steric limitations, requiring alternative catalysts like PEPPSI-IPr .
Q. Advanced: What role does this compound play in asymmetric catalysis?
Answer:
As a chiral oxazoline ligand, it coordinates transition metals (e.g., Co, Pd) to induce enantioselectivity:
- Cobalt complexes : Used in isoprene polymerization, achieving >95% 1,4-cis selectivity when paired with MAO activators .
- Palladium systems : Enhance ee in allylic alkylation (up to 92% ee) via π-π interactions between the benzyl group and substrate .
- Data conflict : Contrasting enantioselectivity in similar ligands (e.g., tert-butyl vs. benzyl substituents) highlights the need for steric/electronic tuning .
Q. Advanced: How to resolve conflicting data in spectroscopic characterization (e.g., NMR shifts)?
Methodological approach :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (S)-4-benzyl-2-(isoquinolin-1-yl)-dihydrooxazole) to identify expected ¹H NMR shifts (e.g., δ 4.5–5.0 ppm for oxazoline protons) .
- Impurity checks : Use HPLC-MS to detect bromopyridine degradation products, which may cause anomalous peaks .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry and bond angles .
Q. Advanced: What strategies improve stability during storage and handling?
Answer:
- Storage : Maintain under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation of the oxazoline ring .
- Light sensitivity : Protect from UV exposure; amber vials reduce decomposition rates by >50% compared to clear glass .
- Handling : Pre-purify solvents (e.g., CH₂Cl₂) to remove trace acids, which catalyze ring-opening reactions .
Q. Advanced: How to design derivatives for biological activity (e.g., antifungal agents)?
Answer:
- Scaffold modification : Replace the 5-bromopyridinyl group with bioisosteres (e.g., benzo[b]thiophen-2-yl) to enhance membrane permeability .
- SAR studies : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 3-position, improving MIC values against Candida spp. by 4-fold .
- In vitro testing : Use microbroth dilution assays (CLSI M27 guidelines) to evaluate broad-spectrum antifungal activity .
Q. Advanced: What computational methods predict enantioselectivity in ligand design?
Answer:
- DFT calculations : Optimize transition-state geometries at the B3LYP/6-31G* level to model steric clashes (e.g., benzyl vs. tert-butyl groups) .
- Docking simulations : Use AutoDock Vina to assess ligand-metal binding affinities, correlating ΔG values with experimental ee .
- Contradiction note : Discrepancies between predicted and observed ee (>10% in some cases) suggest solvent effects require explicit modeling .
Q. Basic: How to troubleshoot low yields in dihydrooxazole ring formation?
Answer:
- Reagent purity : Ensure fresh Zn(OTf)₂ or Ti(OiPr)₄ is used to catalyze cyclization; aged reagents reduce yields by ~30% .
- Temperature control : Maintain 0–5°C during imine formation to prevent racemization .
- Workup : Extract with saturated NaHCO₃ to remove unreacted amines, improving crude purity to >80% .
Q. Advanced: What industrial-scale challenges arise in synthesizing this compound?
Answer:
- Cost vs. ee trade-offs : ADH columns achieve high ee but are expensive; evaluate kinetic resolution alternatives (e.g., enzymatic) for scalability .
- Waste management : Bromide byproducts require specialized disposal; implement Pd recovery systems to mitigate environmental impact .
- Process safety : Exothermic ring-closing steps necessitate controlled addition rates (<1 mL/min) to prevent thermal runaway .
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKCIORFQZQCIL-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC=C(C=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.